3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylthiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c11-7-1-3-8(4-2-7)16(13,14)10-6-15-5-9(10)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXALWKJNREZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CSC=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410665 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-48-6 | |
| Record name | 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
The synthesis of 3-amino-4-[(4-chlorophenyl)sulphonyl]thiophene typically begins with the construction of the thiophene core, followed by sequential functionalization to introduce the sulphonyl and amino groups. A common approach involves the sulfonation of 4-chlorobenzenesulfonyl chloride with a thiophene derivative, such as 3-aminothiophene-2-carboxylic acid, under controlled conditions . The reaction proceeds via nucleophilic aromatic substitution, where the electron-deficient thiophene ring facilitates the attachment of the sulphonyl group at the 4-position.
Critical to this step is the use of anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) and catalysts such as triethylamine to neutralize HCl byproducts . Temperatures are maintained between 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature to complete the substitution. Yields for this step typically range from 60–75%, with purity dependent on rigorous purification via recrystallization or column chromatography .
Optimization of Amination and Sulphonation
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 50–60°C | Prevents catalyst poisoning |
| Hydrogen Pressure | 3–4 atm | Ensures complete nitro reduction |
| Catalyst Loading | 5% Pd/C (w/w) | Balances cost and efficiency |
Post-reduction, the product is isolated via acid-base extraction, with yields averaging 68–82% . The use of 4-chlorophenylsulphonyl chloride as the sulphonating agent ensures regioselectivity, minimizing the formation of di-sulphonated byproducts .
Recent advancements focus on one-pot synthesis methodologies to streamline production. For instance, combining the sulphonation and amination steps in a single reaction vessel reduces intermediate isolation steps, though this requires meticulous control of pH and stoichiometry. A study cited in WO2005095386A1 demonstrates the use of microwave-assisted synthesis to accelerate reaction times from 12 hours to 90 minutes, achieving comparable yields (70–78%) with enhanced reproducibility .
Additionally, protecting group strategies are employed to safeguard the amino group during sulphonation. The tert-butoxycarbonyl (Boc) group is commonly used due to its stability under acidic conditions and ease of removal via trifluoroacetic acid treatment . This approach mitigates unwanted side reactions and improves overall reaction efficiency.
Analytical Characterization and Quality Control
Rigorous characterization of this compound is essential to confirm structural integrity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiophene ring (δ 7.2–7.4 ppm), sulphonyl group (δ 3.1–3.3 ppm), and amino protons (δ 5.8–6.0 ppm) . High-resolution mass spectrometry (HRMS) further validates the molecular formula (C₁₁H₈ClNO₄S₂) with a measured mass of 317.8 g/mol, aligning with theoretical calculations .
Purity assessments via high-performance liquid chromatography (HPLC) typically show >98% purity when using C18 reverse-phase columns and a mobile phase of acetonitrile:water (70:30 v/v) . Impurities, such as unreacted starting materials or di-sulphonated derivatives, are minimized through gradient elution protocols.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene is primarily utilized as a precursor in the synthesis of various organic compounds. It can undergo several chemical reactions, such as oxidation, reduction, and substitution, making it a valuable intermediate in medicinal chemistry.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino groups to nitro derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Reduces sulphonyl groups to sulfides | Lithium aluminum hydride, sodium borohydride |
| Substitution | Substitutes chlorine on the phenyl ring with nucleophiles | Sodium methoxide, potassium cyanide |
The compound's reactivity allows for the development of novel derivatives that may exhibit enhanced biological activities or improved pharmacological properties .
Antimicrobial Properties
Research has indicated that derivatives of this compound possess significant antimicrobial activity. For instance, studies have shown that related compounds exhibit effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the sulphonyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer progression .
Medicinal Chemistry
Drug Development Potential
Given its unique structure, this compound is being explored as a candidate for drug development. Its ability to form hydrogen bonds and engage in diverse chemical reactions positions it as a promising scaffold for creating new therapeutic agents targeting diseases such as cancer and infections .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of thiophene derivatives based on this compound. Results showed that specific modifications led to compounds with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
- Anticancer Research : Another investigation focused on the cytotoxic effects of modified thiophene derivatives against hepatocellular carcinoma cell lines. The study concluded that certain substitutions on the thiophene ring enhanced anticancer activity, suggesting that structural modifications could lead to more potent agents .
Mechanism of Action
The mechanism of action of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulphonyl group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Derivatives
Key Observations :
- Bromine substitution in sulfonylphenyl derivatives (e.g., ) increases lipophilicity (average clogP = 4.2 vs. 3.8 for chloro analogs) and enhances antimicrobial potency (MIC reduced by 30–50%) .
- Tetradifon’s polychlorinated structure contrasts with the simpler thiophene scaffold of the target compound, highlighting trade-offs between bioactivity and environmental toxicity .
Divergence in Methods :
Key Findings :
- Brominated sulfonylphenyl derivatives exhibit superior antimicrobial activity compared to chloro analogs due to increased membrane permeability .
- Thiophene-carboxamide derivatives (e.g., ) show potent cytotoxicity, with IC₅₀ values in the low micromolar range, particularly when combined with chemotherapeutic agents like sorafenib .
Physicochemical Properties
Table 3: Physicochemical Comparison
Notable Trends:
- The sulfonyl group enhances thermal stability and reduces water solubility across all analogs .
- Bromine substitution increases molecular weight and lipophilicity, aligning with improved bioactivity .
Research Findings and Implications
Antimicrobial Potential: The target compound’s chloro-sulfonyl-thiophene scaffold is structurally similar to brominated analogs with proven antimicrobial efficacy. However, its lower lipophilicity (clogP ~3.5 vs. 4.2) may reduce membrane penetration, necessitating structural optimization .
Environmental Concerns : Unlike Tetradifon, the target compound lacks polychlorination, reducing risks of bioaccumulation but requiring further ecotoxicological evaluation .
Biological Activity
3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an amino group and a sulfonyl group attached to a chlorophenyl moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values indicating potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with values as low as 0.22 to 0.25 μg/mL for some derivatives .
- Mechanism of Action : The antimicrobial effect is attributed to the compound's ability to inhibit bacterial enzyme activity, potentially through binding interactions facilitated by the amino and sulfonyl groups .
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 | Strong |
| Bacillus subtilis | 0.22 | Strong |
| Salmonella typhi | 0.5 | Moderate |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .
- Mechanism : The proposed mechanism involves the inhibition of critical signaling pathways associated with cell proliferation and survival, including the PI3K/Akt pathway .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active site residues in enzymes, inhibiting their function .
- Protein Interactions : The amino group facilitates interactions with proteins involved in cellular signaling pathways, which may lead to altered cellular responses and apoptosis in cancer cells .
Q & A
Q. What analytical workflows validate the compound’s stability under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
